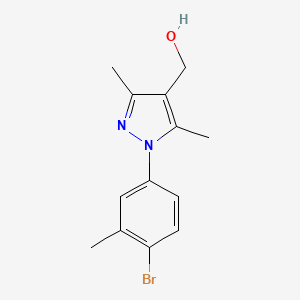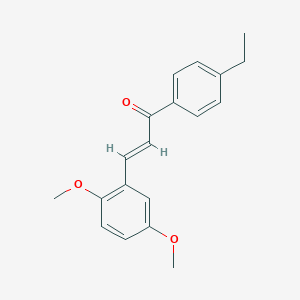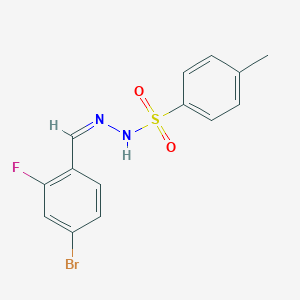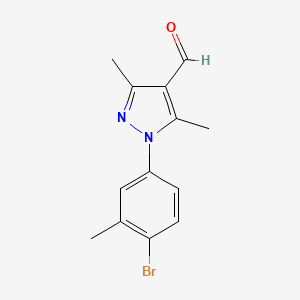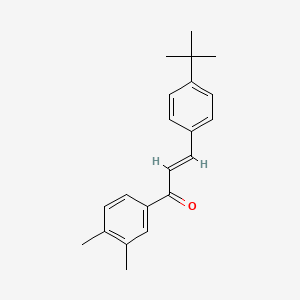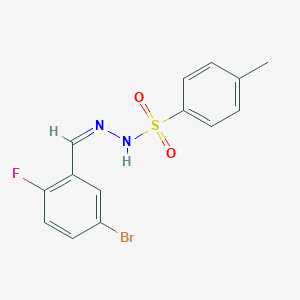
N'-(5-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(5-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a benzylidene group substituted with bromine and fluorine atoms, along with a sulfonohydrazide moiety, making it an interesting subject for chemical studies.
Preparation Methods
The synthesis of N’-(5-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 5-bromo-2-fluorobenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound.
Chemical Reactions Analysis
N’-(5-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The bromine and fluorine atoms in the benzylidene group can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-(5-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Industry: It may be used in the production of specialty chemicals, dyes, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism by which N’-(5-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s sulfonohydrazide moiety can form hydrogen bonds and other interactions with target molecules, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to N’-(5-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide include:
N’-(5-Bromo-2-fluorobenzylidene)-2-thiophenecarbohydrazide: This compound features a thiophene ring instead of a methylbenzenesulfonohydrazide moiety, leading to different chemical and biological properties.
N’-(5-Bromo-2-fluorobenzylidene)-2-methyl-3-furohydrazide:
The uniqueness of N’-(5-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-[(Z)-(5-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-2-5-13(6-3-10)21(19,20)18-17-9-11-8-12(15)4-7-14(11)16/h2-9,18H,1H3/b17-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGPWMJAZOORNS-MFOYZWKCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

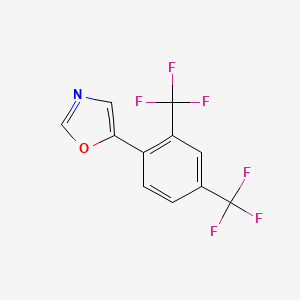
![3-{[(Tert-butoxy)carbonyl][(4-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356259.png)
![3-{[(Tert-butoxy)carbonyl][(2-methoxyphenyl)methyl]amino}propanoic acid](/img/structure/B6356267.png)
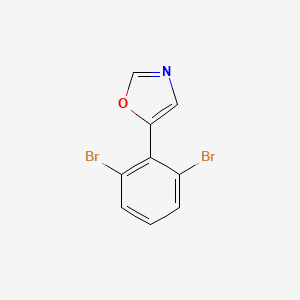
![3-{[(Tert-butoxy)carbonyl][(4-chlorophenyl)methyl]amino}propanoic acid](/img/structure/B6356279.png)
![2-[4-(Trifluoromethoxy)phenyl]furan](/img/structure/B6356282.png)


